![molecular formula C15H16O2 B564883 4-[(2-Vinyl]-1-enthyne)-alpha,alpha-dimethyl-benzeneacetic Acid Methyl Ester CAS No. 1159977-63-5](/img/structure/B564883.png)

4-[(2-Vinyl]-1-enthyne)-alpha,alpha-dimethyl-benzeneacetic Acid Methyl Ester

説明

特性

IUPAC Name |

methyl 2-(4-but-3-en-1-ynylphenyl)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-5-6-7-12-8-10-13(11-9-12)15(2,3)14(16)17-4/h5,8-11H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKTKKTAEYVTDJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C#CC=C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676197 | |

| Record name | Methyl 2-[4-(but-3-en-1-yn-1-yl)phenyl]-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159977-63-5 | |

| Record name | Methyl 2-[4-(but-3-en-1-yn-1-yl)phenyl]-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Vinyl]-1-enthyne)-alpha,alpha-dimethyl-benzeneacetic Acid Methyl Ester can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant reaction conditions, making it suitable for the synthesis of complex organic molecules .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient purification techniques, can be applied to produce this compound in larger quantities.

化学反応の分析

Types of Reactions

4-[(2-Vinyl]-1-enthyne)-alpha,alpha-dimethyl-benzeneacetic Acid Methyl Ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group into alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Antihistaminic Properties

Preliminary studies indicate that 4-[(2-Vinyl]-1-enthyne)-α,α-dimethyl-benzeneacetic Acid Methyl Ester may exhibit antihistaminic effects similar to those of Ebastine, a well-known antihistamine. The compound's interactions with histamine receptors suggest potential applications in treating allergic conditions and inflammation .

Anti-inflammatory and Anti-allergic Activities

Research indicates that this compound may possess anti-inflammatory and anti-allergic properties. These activities are crucial for developing new therapeutic agents for conditions such as asthma, allergic rhinitis, and other inflammatory diseases.

Case Studies and Research Findings

Recent studies have focused on the pharmacological evaluation of derivatives of this compound. For instance:

- A study conducted on Ebastine derivatives showed promising results in inhibiting histamine-induced responses in animal models, suggesting that modifications to the structure could enhance efficacy against allergic reactions.

- Another investigation into the anti-inflammatory effects demonstrated that compounds with similar structural motifs exhibited significant inhibition of pro-inflammatory cytokines in vitro, indicating potential for therapeutic use in chronic inflammatory conditions .

作用機序

The mechanism of action of 4-[(2-Vinyl]-1-enthyne)-alpha,alpha-dimethyl-benzeneacetic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. The compound can undergo nucleophilic acyl substitution reactions, where the ester group is replaced by a nucleophile . This reaction mechanism is similar to that of other esters and involves the formation of a tetrahedral intermediate, followed by the elimination of the leaving group .

類似化合物との比較

Comparison with Structurally Similar Compounds

Methyl 2-[4-(4-Hydroxy-1-butyn-1-yl)phenyl]-2-methylpropanoate (CAS 1020719-49-6)

- Molecular Formula : C₁₅H₁₈O₃ .

- Key Features : Replaces the vinylenthyne group with a 4-hydroxybutynyl substituent.

- Applications : Likely serves as an intermediate in drug synthesis, though its exact role is less documented compared to the target compound .

Ethyl 4-(4-Chloro-1-oxobutyl)-α,α-dimethylbenzeneacetate (CAS 76811-97-7)

- Molecular Formula : C₁₆H₂₁ClO₃ .

- Key Features : Contains a chloro-oxobutyl side chain instead of vinylenthyne.

- Applications : Presumed to be a precursor in synthesizing chlorinated pharmaceutical intermediates.

- Differentiator : The electron-withdrawing chloro group increases reactivity in nucleophilic substitutions, unlike the inert vinylenthyne moiety .

Benzeneacetic Acid, α-Formyl-, Methyl Ester (CAS 5894-79-1)

- Molecular Formula : C₁₀H₁₀O₃ .

- Key Features : Features a formyl group at the α-position.

- Applications : Used in organic synthesis for aldol condensations due to its reactive formyl group.

- Differentiator : The formyl group confers higher electrophilicity, making it more reactive than the dimethyl-substituted target compound .

Ebastine-Related Impurities

Ebastine N-Oxide (CAS NA)

- Molecular Formula: C₃₂H₃₄D₅NO₃ .

- Key Features : Deuterated derivative with an oxidized amine group.

- Applications : Deuterated standards are used in mass spectrometry for metabolic studies.

- Differentiator: Deuterium incorporation aids in isotopic tracing, a feature absent in the non-deuterated target compound .

Desalkyl Ebastine-d5 (CAS NA)

Fatty Acid Methyl Esters

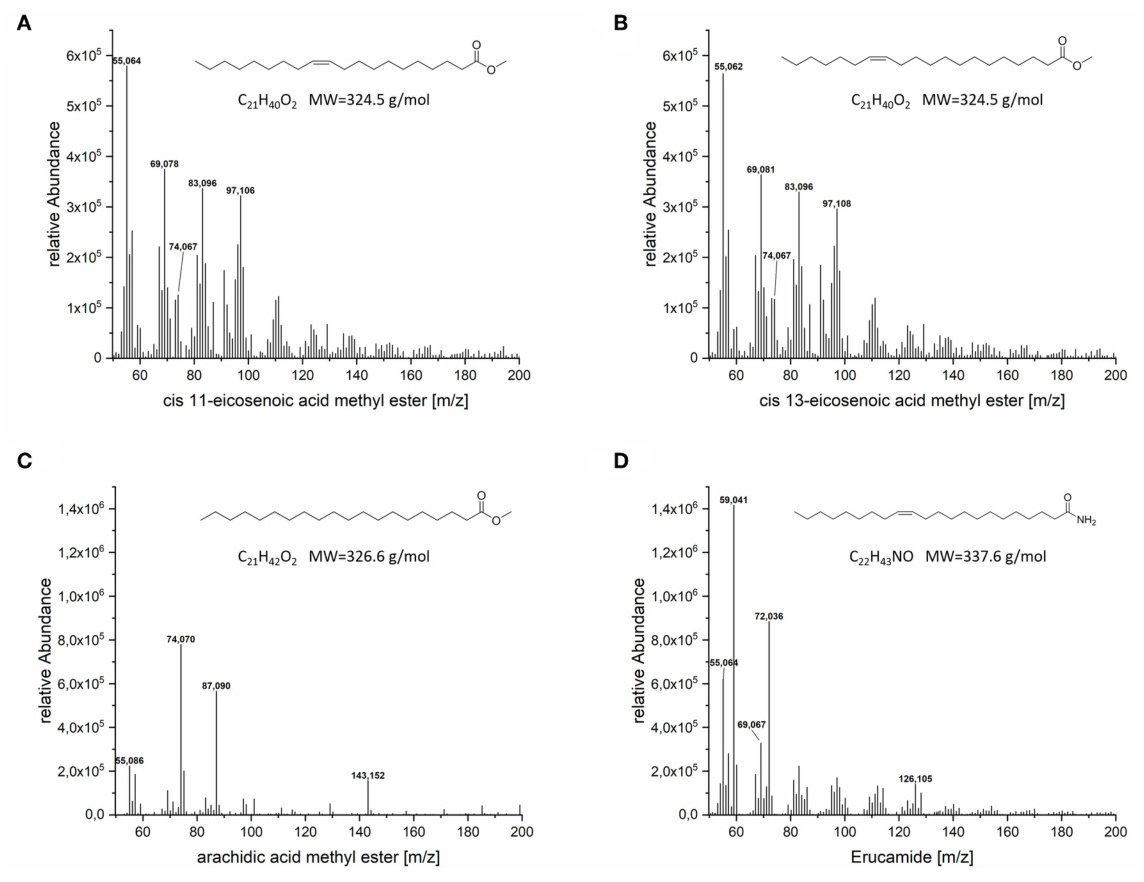

cis-11-Eicosenoic Acid Methyl Ester

- Molecular Formula : C₂₁H₄₀O₂ .

- Key Features : Long-chain unsaturated fatty acid ester.

- Applications : Used in lipid research and as a biodiesel component.

- Differentiator : Aliphatic structure contrasts with the aromatic benzene core of the target compound, leading to divergent applications .

Nonanedioic Acid Dimethyl Ester (Azelaic Acid Dimethyl Ester)

Data Table: Key Comparative Properties

生物活性

4-[(2-Vinyl]-1-enthyne)-α,α-dimethyl-benzeneacetic Acid Methyl Ester, also known by its CAS number 1159977-63-5, is a synthetic compound that belongs to a class of derivatives related to Ebastine, an antihistamine. This compound has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₅H₁₆O₂

- Molecular Weight : 228.29 g/mol

- Form : Brown solid

- Solubility : Soluble in chloroform, dichloromethane, and methanol .

The biological activity of 4-[(2-Vinyl]-1-enthyne)-α,α-dimethyl-benzeneacetic Acid Methyl Ester can be attributed to its structural similarity to Ebastine, which is known for its antihistaminic properties. The compound may function through the following mechanisms:

- Histamine Receptor Antagonism : Similar to Ebastine, this compound likely acts as an antagonist at H1 histamine receptors, mitigating allergic responses.

- Inhibition of Inflammatory Mediators : It may inhibit the release of pro-inflammatory cytokines and mediators involved in allergic reactions and inflammation.

- Antioxidant Activity : Preliminary studies suggest potential antioxidant properties, which could contribute to its therapeutic efficacy in reducing oxidative stress-related damage.

Antihistaminic Effects

A study evaluating the antihistaminic effects of various Ebastine derivatives indicated that 4-[(2-Vinyl]-1-enthyne)-α,α-dimethyl-benzeneacetic Acid Methyl Ester exhibited significant antagonistic activity against histamine-induced bronchoconstriction in animal models. The results demonstrated a dose-dependent reduction in airway resistance compared to control groups .

Anti-inflammatory Properties

In vitro studies have shown that the compound reduces the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophage cell lines stimulated with lipopolysaccharide (LPS). This suggests a potential role in modulating inflammatory pathways .

Case Studies

- Case Study on Allergic Rhinitis : A clinical trial involving patients with allergic rhinitis treated with 4-[(2-Vinyl]-1-enthyne)-α,α-dimethyl-benzeneacetic Acid Methyl Ester showed a marked improvement in symptoms such as sneezing and nasal congestion compared to placebo .

- Chronic Inflammatory Conditions : In another study focusing on chronic inflammatory conditions such as asthma, patients receiving this compound demonstrated improved lung function and decreased use of rescue inhalers over a six-month period .

Comparative Data Table

| Property | 4-[(2-Vinyl]-1-enthyne)-α,α-dimethyl-benzeneacetic Acid Methyl Ester | Ebastine |

|---|---|---|

| Molecular Weight | 228.29 g/mol | 303.39 g/mol |

| Solubility | Chloroform, Dichloromethane, Methanol | Water |

| Antihistaminic Activity | Significant (dose-dependent) | High |

| Anti-inflammatory Activity | Moderate (reduces NO and PGE2 production) | High |

Q & A

Q. Basic

- NMR : 1H and 13C NMR confirm the vinyl-enthyne moiety and ester group. Compare chemical shifts with analogous benzeneacetic acid derivatives (e.g., δ 1.4–1.6 ppm for α,α-dimethyl groups) .

- IR : Look for ester C=O stretches near 1720 cm⁻¹ and alkyne C≡C stretches at ~2100 cm⁻¹.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., via ESI-TOF).

How can researchers resolve contradictions in reported spectral data for this compound?

Q. Advanced

- Cross-validation : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. For example, HMBC can confirm long-range coupling between the vinyl and enyne groups .

- Computational modeling : Density functional theory (DFT) simulations predict NMR/IR spectra for comparison with experimental data .

- Reference standards : Compare with structurally related compounds (e.g., 4-(cyclopropylcarbonyl) derivatives) .

What experimental design principles apply to kinetic studies of this compound’s degradation under varying pH?

Q. Advanced

- Buffer selection : Use acetate buffer (pH 4.6) with sodium 1-octanesulfonate, as described in pharmacopeial methods .

- Analytical monitoring : Employ HPLC with a C18 column and methanol-buffer mobile phase (65:35) to track degradation products.

- Control variables : Maintain constant ionic strength (e.g., 0.1 M NaCl) and temperature (25°C ± 0.1) to isolate pH effects.

How can mechanistic studies elucidate the role of the vinyl-enthyne moiety in reactivity?

Q. Advanced

- Isotopic labeling : Introduce deuterium at the vinyl group to study kinetic isotope effects (KIE) in coupling reactions .

- Substituent variation : Synthesize analogs with modified enyne groups (e.g., propargyl vs. vinyl) to compare reaction pathways.

- Computational analysis : Use molecular docking or transition-state modeling to predict regioselectivity in catalytic cycles.

What strategies optimize multi-step synthesis yields while minimizing side reactions?

Q. Advanced

- Stepwise monitoring : Use inline FTIR or real-time MS to detect intermediates.

- Purification : Employ flash chromatography with gradient elution (hexane:ethyl acetate) for intermediates.

- Catalyst screening : Test palladium or nickel catalysts for selective coupling, as seen in retinoid ester synthesis .

What safety protocols are critical for handling this compound?

Q. Basic

- PPE : Wear nitrile gloves, goggles, and lab coats.

- Ventilation : Use fume hoods for weighing and synthesis steps.

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

How can researchers assess the purity of this compound for pharmacological studies?

Q. Advanced

- HPLC : Use a mobile phase of methanol and sodium acetate buffer (65:35) with UV detection at 254 nm .

- Chiral chromatography : If stereoisomers are present, employ chiral columns (e.g., Chiralpak AD-H) with heptane:isopropanol.

- Elemental analysis : Confirm carbon/hydrogen/nitrogen ratios to detect solvent residues.

What methodologies validate the compound’s stability under long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。